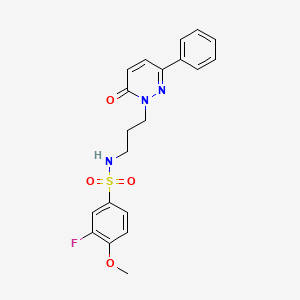
3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex chemical compound with a wide range of applications in both scientific research and industrial production. This compound is characterized by its unique molecular structure, which includes functional groups like fluorine, methoxy, and sulfonamide. These groups contribute to the compound's reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:
Initial Functional Group Introduction:
Sulfonamide Formation: : Conversion of the benzene derivative into a benzenesulfonamide through sulfonation followed by amination.
Pyridazinone Integration: : Attaching the pyridazinone moiety through nucleophilic substitution reactions or cross-coupling methods.
Final Assembly: : Combining the previously formed intermediates under controlled conditions, such as varying temperature, pH, and catalysts, to obtain the final product.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs. Continuous flow reactors and catalytic processes are typically employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized at the methoxy group or other susceptible sites, forming corresponding oxidized products.
Reduction: : Reduction reactions can occur at the sulfonamide or pyridazinone groups, often leading to amine derivatives.
Substitution: : Halogen substitution at the fluorine site or nucleophilic substitution at the methoxy or sulfonamide groups.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the desired transformations efficiently.
Major Products
The major products formed depend on the specific reaction pathway, but they include oxidized derivatives, reduced amine products, and substituted variants of the original compound.
Scientific Research Applications
This compound is utilized in several scientific fields:
Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biochemical assays to explore protein interactions and enzyme kinetics.
Medicine: : Potential therapeutic applications, including drug design and discovery due to its unique molecular structure.
Industry: : Used in the development of novel materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: : The interactions can modulate signaling pathways, affecting cellular functions and physiological responses.
Comparison with Similar Compounds
Comparing this compound to others with similar structures highlights its uniqueness:
3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Characterized by its specific functional groups and reactivity.
Similar Compounds: : Other sulfonamides, fluorinated aromatics, and pyridazinones, which may share some properties but differ in activity and applications.
Uniqueness: : The combination of fluoro, methoxy, and sulfonamide groups in this particular arrangement provides distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-19-10-8-16(14-17(19)21)29(26,27)22-12-5-13-24-20(25)11-9-18(23-24)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYFJQMULQDJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)

![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)



![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879056.png)
![5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2879059.png)
